molecular formula C15H24O5 B10783996 (5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

(5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

Cat. No.: B10783996
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-BEGURQKRSA-N
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Description

. It is a derivative of artemisinin, a natural product isolated from the plant Artemisia annua. Dihydroartemisinin is used in the treatment of malaria, particularly for strains resistant to other antimalarial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroartemisinin is synthesized from artemisinin through a reduction process. The reduction of artemisinin involves the use of sodium borohydride (NaBH4) in the presence of a solvent such as ethanol . The reaction proceeds under mild conditions, typically at room temperature, to yield dihydroartemisinin.

Industrial Production Methods

Industrial production of dihydroartemisinin follows a similar synthetic route but on a larger scale. The process involves the extraction of artemisinin from Artemisia annua, followed by its reduction using sodium borohydride. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dihydroartemisinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihydroartemisinin has a wide range of applications in scientific research:

Mechanism of Action

Dihydroartemisinin exerts its antimalarial effects through the generation of reactive oxygen species (ROS) within the malaria parasite. The compound interacts with heme, a byproduct of hemoglobin digestion by the parasite, leading to the formation of ROS. These reactive species cause oxidative damage to the parasite’s cellular components, ultimately leading to its death . The primary molecular target is the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydroartemisinin is unique due to its high potency and rapid action against malaria parasites. Compared to artemisinin, it has improved solubility and bioavailability. Its derivatives, such as artemether and arteether, offer additional benefits in terms of pharmacokinetics and therapeutic efficacy .

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

(5R,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12?,13-,14?,15-/m1/s1

InChI Key

BJDCWCLMFKKGEE-BEGURQKRSA-N

Isomeric SMILES

C[C@@H]1CCC2[C@H](C(O[C@H]3[C@@]24C1CCC(O3)(OO4)C)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C

Origin of Product

United States

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